molecular formula C14H22BNO2Si B1358634 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid CAS No. 351457-64-2

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid

Cat. No.: B1358634
CAS No.: 351457-64-2
M. Wt: 275.23 g/mol
InChI Key: PTZKCFPZTHUQTI-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a specialized organic compound that combines the structural features of a boronic acid and a silyl-protected indole

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The synthesis of 1H-indole-4-boronic acid typically begins with the formation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

  • Boronic Acid Formation: The indole core is then functionalized to introduce the boronic acid group at the 4-position. This can be done using boronic acid derivatives and appropriate coupling reagents.

  • Silyl Protection: The indole boronic acid is then treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) to introduce the tert-butyldimethylsilyl (TBDMS) protecting group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

  • Reduction: Reduction reactions can be employed to convert the boronic acid to boronic alcohols.

  • Substitution: The indole core can participate in electrophilic substitution reactions, often facilitated by the presence of the boronic acid group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.

  • Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Boronic Esters: Formed through the reaction of boronic acids with alcohols in the presence of a dehydrating agent.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Indoles: Various substituted indoles can be synthesized through electrophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and interactions with biomolecules.

  • Industry: It is utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism by which 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid exerts its effects involves its interaction with biological targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and signaling pathways.

Molecular Targets and Pathways:

  • Enzymes: The boronic acid group can bind to the active sites of enzymes, modulating their activity.

  • Receptors: The compound may interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids, such as phenylboronic acid and benzeneboronic acid.

  • Indoles: Various indole derivatives, including tryptophan and indomethacin.

Uniqueness: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is unique due to its combination of the boronic acid and silyl-protected indole functionalities, which provide distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-9-11-12(15(17)18)7-6-8-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZKCFPZTHUQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=CC=C1)[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625163
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351457-64-2
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
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